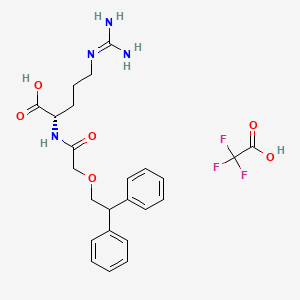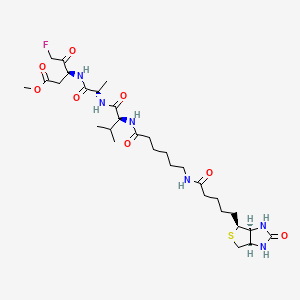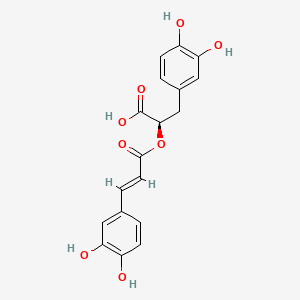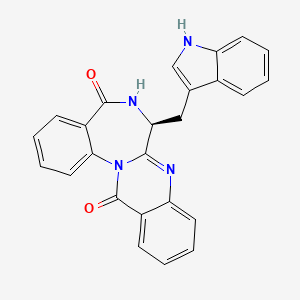
Asperlicin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asperlicin C is a natural product that is derived from the fungus Aspergillus alliaceus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. Asperlicin C has therefore attracted significant attention from the scientific community, with researchers seeking to understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asperlicin C is a nonpeptidal CCK antagonist, and its synthesis has been a subject of interest in recent research. A notable advancement is the highly enantioselective and protecting-group free total synthesis of asperlicin C, achieved through a low-valent titanium-mediated reductive cyclization method. This process allowed for over 99% enantioselectivity and provided a more efficient synthesis route (Huang et al., 2015). Additionally, another study focused on the facile synthesis of quinazolino[1,4]benzodiazepine alkaloids, including asperlicin C, through a novel reductive N-heterocyclization of N-(2-nitrobenzoyl)amides (Al-Said et al., 2010).
Biological Applications
In the realm of biological applications, asperlicin C has been recognized for its potential in pharmaceutical development. A study highlighted the pharmacological significance of asperlicin analogues, including asperlicin C, as non-peptidal cholecystokinin-antagonists, exploring their structure-activity relationship and potential therapeutic applications (Lattmann et al., 2001). Another investigation into C-terminal anthranoyl-anthranilic acid derivatives, derived from asperlicin, further emphasized its role in developing selective CCK-A receptor ligands (Varnavas et al., 2000).
Biosynthesis Pathways
The biosynthesis of asperlicin C has also been a topic of interest. A study identified the gene cluster responsible for directing the biosynthesis of asperlicin family metabolites, providing insights into the efficient biosynthesis of complex heptacyclic asperlicin E (Haynes et al., 2012). This indicates a broader scope of research in understanding the natural production of asperlicin C and related compounds.
Propriétés
Numéro CAS |
93413-06-0 |
|---|---|
Nom du produit |
Asperlicin C |
Formule moléculaire |
C25H18N4O2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |
Clé InChI |
BUTFEAMXSRJHIM-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Synonymes |
(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



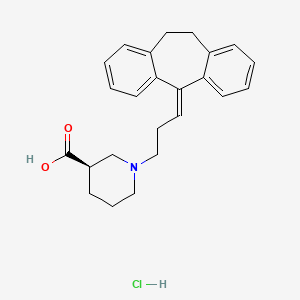
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
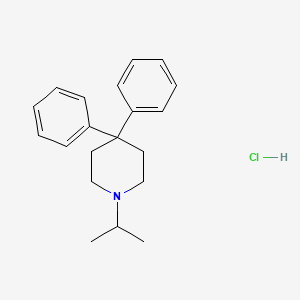
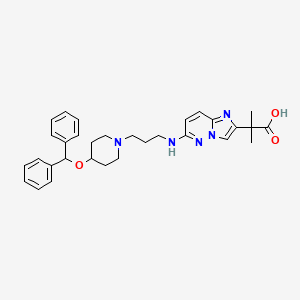
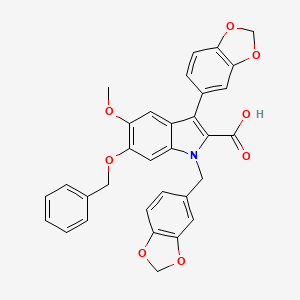
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
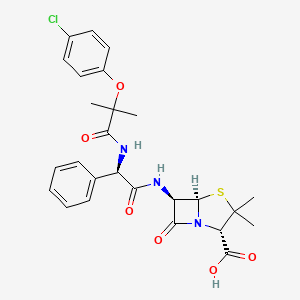

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
